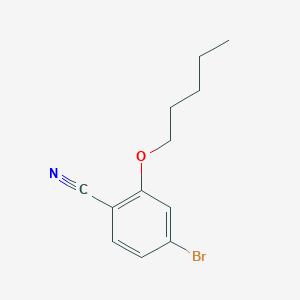
4-Bromo-2-(pentyloxy)benzonitrile
Descripción general
Descripción
4-Bromo-2-(pentyloxy)benzonitrile is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Bromo-2-(pentyloxy)benzonitrile (CAS No. 1191055-82-9) is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 268.15 g/mol. The structure features a bromine atom and a pentyloxy group attached to a benzonitrile core, which may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Its structural characteristics suggest potential interactions with biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. Compounds with similar structural motifs often demonstrate significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | |
| Sulfanilamide | Antibacterial | 32 | |
| Sulfamethoxazole | Antibacterial | 16 |
Note: TBD = To Be Determined
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been explored. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: Inhibition of COX Enzymes by Related Compounds
Note: TBD = To Be Determined
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine substituent may enhance binding affinity to specific receptors or enzymes involved in inflammatory pathways or microbial resistance mechanisms.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several benzonitrile derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents significantly impacted the compounds' effectiveness, suggesting that this compound may possess similar or enhanced activities compared to its analogs.
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of structurally related compounds in animal models. The study found that certain derivatives reduced inflammation markers significantly, indicating potential therapeutic applications for inflammatory diseases.
Propiedades
IUPAC Name |
4-bromo-2-pentoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGERVAFNJHNURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















